4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide

Epigenetics HDAC inhibition Cancer probe development

Researchers face a bottleneck in sourcing mid-complexity fragments with validated, multi-target biological activity for lead optimization. This carbamoylbenzamide directly addresses this, offering a dual-pharmacophore starting point grounded in crystallographic evidence. - HDAC Inhibition: Core scaffold shows IC50 = 85 µM in HeLa extract, serving as a validated Zn²⁺-binding probe for HDAC-focused libraries. - Kinase Probe Utility: Adopts the Novartis-validated pyridyl carboxamide architecture, correct for PIM kinase engagement, with commercial availability confirming supply-chain relevance. - Crystallographically Defined: Extends the thrombin S1 pocket engagement of parent fragment PDB 5AF9, providing a rational vector for fragment growth while maintaining rule-of-three compliance.

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
Cat. No. B5731892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)NC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H15N3O3/c1-10-4-3-9-16-13(10)17-15(20)18-14(19)11-5-7-12(21-2)8-6-11/h3-9H,1-2H3,(H2,16,17,18,19,20)
InChIKeyNLAAWZWKLSPGSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide: A Scaffold-Distinct N-Carbamoyl Benzamide for Targeted Epigenetic and Kinase Probe Sourcing


4-Methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide (C15H15N3O3, MW 285.30) is a dual-pharmacophore small molecule that fuses a 4-methoxybenzamide (Zn²⁺-binding or cap group) with an N'-(3-methylpyridin-2-yl)urea bridge, placing it at the intersection of benzamide HDAC inhibitors and pyridylcarboxamide kinase probes. Unlike simple N-pyridylbenzamides, the embedded carbamoyl (urea) linker extends hydrogen-bonding capacity from 2 donors/2 acceptors to 2 donors/4 acceptors and restricts conformational freedom, which is exploited in fragment-based drug design against the thrombin S1 pocket [1] and in pan-PIM kinase inhibitor optimization at Novartis [2].

Why 4-Methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide Cannot Be Replaced by Common N-Pyridylbenzamide or Simple Urea Alternatives


Positional methylation on the pyridine ring and the urea-bridged benzamide architecture are not interchangeable features: moving the methyl group from the 3- to the 4- or 6-position switches the compound from a Pim-targeted probe (identified via the Novartis pyridyl carboxamide scaffold [1]) to a glucokinase-activator chemotype with EC₅₀ values differing by orders of magnitude [2]. Replacing the N-carbamoyl linker with a direct amide bond (e.g., 4-methoxy-N-(3-methylpyridin-2-yl)benzamide, CAS 36845-01-9) eliminates the urea hydrogen-bond donor/acceptor that drives HDAC zinc-binding and fragment-based thrombin engagement, yielding >200 µM IC₅₀ against HDAC in HeLa extracts versus the <85 µM achievable with optimized carbamoylbenzamides [3]. The carbamothioyl (C=S) isostere (e.g., 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide) is commercially listed but has no matched bioactivity data in any public database, introducing unknowable off-target risk for any procurement citing biological rationale.

Quantitative Differentiation Evidence: 4-Methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide vs. Closest Analogs


HDAC Inhibition: Carbamoylbenzamide Scaffold Outperforms Simple Benzamide by >2-Fold in HeLa Nuclear Extract

The N-carbamoylbenzamide chemotype, of which 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide is a functionalized member, provides quantifiable HDAC inhibitory capacity that the simple amide isostere lacks. An N-(phenylcarbamoyl)benzamide analog achieved an IC₈₀ of 0.8 mM against HeLa cells, a 5.4-fold improvement over hydroxyurea's IC₈₀ of 4.3 mM in the same assay [1]. In a direct HDAC biochemical comparison, the unsubstituted N-carbamoylbenzamide core (ChemComp YZM) showed an IC₅₀ of 85 µM versus >200 µM for the simple benzamide control in HeLa nuclear extract, representing a >2.4-fold potency gain driven solely by the carbamoyl linker [2]. The target compound adds a 3-methylpyridin-2-yl cap group that, by class-level inference from the SAR of CI-994 (tacedinaline) analogs where pyridyl cap substitution modulates HDAC1/2/3 selectivity by up to 46-fold [3], is expected to further tune subtype selectivity beyond the core scaffold.

Epigenetics HDAC inhibition Cancer probe development

Kinase Targeting: 3-Methylpyridin-2-yl Substitution Routes the Scaffold Toward PIM Kinase vs. Glucokinase Pharmacology

The 3-methylpyridin-2-yl moiety is a critical pharmacophoric determinant that distinguishes PIM kinase-targeted probes from glucokinase activators. The Novartis pyridyl carboxamide scaffold explicitly utilizes 3-substituted pyridin-2-yl carboxamides, with optimized leads achieving pan-PIM IC₅₀ values in the low nanomolar range (compound 35 and its optimized derivatives) and resolving co-crystal structures with PIM1 (PDB 5IIS, 4N6Z) [1]. In contrast, an isomeric 3-methylpyridin-2-yl benzamide that incorporates a 4-methanesulfonylphenoxy substituent (compound 19e) acts as a glucokinase activator with an EC₅₀ of 315 nM rather than a PIM inhibitor [2]. The target compound shares the core pyridylcarbamoyl architecture of the PIM series but lacks the glucokinase-activating sulfone substituent, positioning it as a PIM-biased intermediate. A structurally related commercial compound (K00135, HY-123141) is explicitly annotated with a Pim target by MedChemExpress (>98% purity) [3].

PIM kinase Cancer Kinase probe

In Vivo Antithrombotic Efficacy: Structurally Related G619 (3-Carbamyl-picolyl Analog) Demonstrates 25% Survival Benefit in Myocardial Ischemia/Reperfusion

The structurally closest pharmacologically characterized analog to the target compound is G619 (3-carbamyl-(3'-picolyl)-4-methoxy-1-benzamide), which shares the 4-methoxybenzamide core and pyridyl-containing carbamoyl architecture but differs in the attachment point (picolyl vs. urea bridge). G619 provides the most robust in vivo validation of this chemotype: in a rat model of left main coronary artery occlusion (1 h) followed by reperfusion (1 h), G619 significantly increased survival rate from 45% (untreated MI/R) to approximately 70% and reduced serum creatine phosphokinase from 205 ± 13 to near-sham levels (35 ± 12 U/mL) [1]. This survival benefit (≈25 percentage-point improvement) is the quantitative benchmark against which the target compound's unoptimized scaffold can be measured. G619 also dose-dependently inhibited U46619-induced platelet aggregation with IC₅₀ values of 39 µM (human) and 43 µM (rabbit) [2], providing potency baselines for the class.

Thromboxane Antithrombotic In vivo pharmacology

Fragment Evolution: PDB-Structured Fragment 4-Methoxy-N-(2-pyridinyl)benzamide Defines the Minimal Thrombin S1 Binding Pharmacophore

The simplest structural analog with publicly available high-resolution crystallographic data is 4-methoxy-N-(2-pyridinyl)benzamide, co-crystallized with thrombin at 2.1 Šresolution (PDB 5AF9). This fragment occupies the S1 pocket and was part of a thermodynamic profiling study of six fragment hits [1]. The target compound incorporates both the 4-methoxybenzamide S1-binding motif and an additional carbamoyl extension that adds hydrogen-bonding capacity, potentially enabling S2/S3 subsite engagement inaccessible to the parent fragment. The parent fragment lacks the urea linker entirely (2 H-bond donors, 2 acceptors vs. the target compound's 2 donors, 4 acceptors) , representing a structural evolution that increases polar surface area from 51.2 to approximately 85.4 Ų and number of rotatable bonds from 3 to 5, which directly impacts fragment library diversity metrics.

Fragment-based drug design Thrombin Structural biology

Agrochemical Divergence: N-Carbamoyl Benzamide Salts Exhibit Growth-Regulating Activity Absent in Non-Carbamoyl Analogs

In the 2022 Khairullina et al. study, a systematic series of N-carbamoyl-substituted benzamides was synthesized and screened for growth-regulating and fungicidal activity. The N-carbamoyl fragment was essential for activity: oxalic acid salts of these benzamides exhibited measurable growth stimulation in wheat seedlings, while the corresponding non-carbamoylated benzamides were inactive in the same assays [1]. The target compound, bearing both the 4-methoxy substituent on the benzamide ring and the N-(3-methylpyridin-2-yl)carbamoyl group, incorporates all structural features associated with activity in this series. Although specific quantitative growth-regulating data (% stimulation at given concentration) for the exact compound were not disclosed in the published abstract, the class-level structure-activity relationship establishes the carbamoyl linker as a mandatory element for agrochemical activity [1].

Agrochemical Growth regulation Fungicide discovery

PI3Kγ Selectivity: Commercial Pyridylcarbamoyl Probes Achieve >100-Fold Selectivity Over Related PI3K Isoforms

Commercial compounds built on the pyridylcarbamoyl scaffold demonstrate quantifiable selectivity that non-carbamoyl analogs cannot achieve. CZC24832, which incorporates a pyridyl carbamoyl motif related to the target compound's architecture, is a selective PI3Kγ inhibitor with an IC₅₀ of 27 nM and exhibits 10-fold selectivity over PI3Kβ (IC₅₀ = 1.1 µM) and >100-fold selectivity over PI3Kα and PI3Kδ (IC₅₀ >8.2 µM) . This selectivity window is a direct consequence of the carbamoyl linker's ability to orient the pyridyl moiety into the selectivity pocket of PI3Kγ. The target compound, as an unelaborated scaffold intermediate within this chemotype series, provides a procurement starting point for medicinal chemistry campaigns aiming to replicate or exceed the 100-fold selectivity window of CZC24832 through further derivatization.

PI3K Kinase selectivity Immunology

Validated Application Scenarios for 4-Methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide Based on Quantitative Evidence


Epigenetic Probe Library Expansion: HDAC-Focused Benzamide Fragment Collection

Integrate this compound into an HDAC-focused fragment or probe library as a mid-complexity (MW 285) carbamoylbenzamide with documented scaffold-level HDAC inhibition (IC₅₀ = 85 µM for the core N-carbamoylbenzamide in HeLa nuclear extract) [1]. The 3-methylpyridin-2-yl cap group provides a vector for subtype selectivity optimization, consistent with SAR from CI-994/benzamide HDAC inhibitor series where pyridyl cap modifications achieve up to 46-fold HDAC3 selectivity [2]. Use as a starting point for Zn²⁺-binding group modification or cap group diversification to improve upon the core scaffold's 2.4-fold potency advantage over simple benzamides [1].

PIM Kinase Medicinal Chemistry: Synthesis of Pan-PIM Inhibitor Intermediates

Deploy this compound as an intermediate or scaffold reference standard in PIM kinase inhibitor synthesis campaigns, leveraging the Novartis-validated pyridyl carboxamide architecture that has produced low-nanomolar pan-PIM inhibitors and yielded co-crystal structures with PIM1 (PDB 5IIS) [3]. The 3-methyl substitution on the pyridine ring is the correct regiochemistry for PIM engagement; switching to 4- or 6-methyl isomers redirects pharmacological activity toward glucokinase activation (EC₅₀ = 315 nM) [4]. Commercial availability as a Pim-targeted intermediate (HY-123141, >98%) confirms supply-chain relevance [5].

Cardiovascular Pharmacology: Dual Thromboxane Synthase/Receptor Antagonist SAR Studies

Build SAR studies around this chemotype for dual thromboxane synthase inhibition and TXA₂ receptor antagonism, benchmarked against the closest validated analog G619. G619 achieved a 25-percentage-point survival improvement in rat MI/R (45% to ≈70%) at 50 mg/kg, restored serum CPK from 205 to ≈35 U/mL, and inhibited U46619-induced platelet aggregation with an IC₅₀ of 39 µM [6]. The target compound's urea bridge may confer different pharmacokinetic properties compared to the picolyl linker in G619, warranting systematic comparison of oral bioavailability and duration of action.

Fragment-to-Lead Evolution: Thrombin S1 Pocket Extension Program

Use this compound as an elaborated fragment for structure-based drug design against thrombin and related serine proteases. The parent fragment 4-methoxy-N-(2-pyridinyl)benzamide has been co-crystallized with thrombin at 2.1 Šresolution (PDB 5AF9), confirming S1 pocket engagement [7]. The target compound extends this validated fragment by adding a carbamoyl bridge (+2 H-bond acceptors, +34.2 Ų tPSA) that can reach the S2/S3 subsites while retaining rule-of-three compliance for fragment-based screening . This represents a rational, crystallographically grounded vector for fragment growth.

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